molecular formula C9H18ClF B3267729 1-Chloro-9-fluorononane CAS No. 463-23-0

1-Chloro-9-fluorononane

Cat. No.: B3267729
CAS No.: 463-23-0
M. Wt: 180.69 g/mol
InChI Key: IZWJXXYDFODIDQ-UHFFFAOYSA-N
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Description

1-Chloro-9-fluorononane: is an organic compound with the molecular formula C₉H₁₈ClF . It is a colorless liquid that exhibits an oily appearance at room temperature. This compound is characterized by its low volatility and low solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-9-fluorononane is generally synthesized through a substitution reaction. One common preparation method involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-9-fluorononane primarily undergoes substitution reactions due to the presence of both chlorine and fluorine atoms. These reactions can be categorized as follows:

    Nucleophilic Substitution: The chlorine or fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile involved. For example, reacting this compound with sodium hydroxide can yield 1-hydroxy-9-fluorononane.

Scientific Research Applications

1-Chloro-9-fluorononane has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of halogenated hydrocarbons with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-9-fluorononane involves its interaction with molecular targets through substitution reactions. The chlorine and fluorine atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

    1-Chloro-9-nonane: Similar in structure but lacks the fluorine atom.

    1-Fluoro-9-chlorononane: An isomer with the same molecular formula but different atomic arrangement.

    1-Bromo-9-fluorononane: Contains a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-9-fluorononane is unique due to the presence of both chlorine and fluorine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual halogenation also imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-chloro-9-fluorononane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJXXYDFODIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196792
Record name Nonane, 1-chloro-9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-23-0
Record name 1-Chloro-9-fluorononane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 1-chloro-9-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonane, 1-chloro-9-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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